Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate

MAO-A Inhibition Neuroprotection Benzothiazole Screening

Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate (CAS 888409-52-7) is a synthetic small molecule belonging to the benzothiazole class, a privileged scaffold widely explored for its diverse biological activities. This compound uniquely combines a 2-chlorobenzamido pharmacophore at the 2-position with an ethyl carboxylate ester at the 6-position of the benzo[d]thiazole core.

Molecular Formula C17H13ClN2O3S
Molecular Weight 360.81
CAS No. 888409-52-7
Cat. No. B2983752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate
CAS888409-52-7
Molecular FormulaC17H13ClN2O3S
Molecular Weight360.81
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H13ClN2O3S/c1-2-23-16(22)10-7-8-13-14(9-10)24-17(19-13)20-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3,(H,19,20,21)
InChIKeyHJPLWCUMDKFEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate: A Preclinical Candidate for Targeted Benzothiazole Screening Libraries


Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate (CAS 888409-52-7) is a synthetic small molecule belonging to the benzothiazole class, a privileged scaffold widely explored for its diverse biological activities [1]. This compound uniquely combines a 2-chlorobenzamido pharmacophore at the 2-position with an ethyl carboxylate ester at the 6-position of the benzo[d]thiazole core. This specific substitution pattern distinguishes it from simpler analogs, such as the methyl ester or the non-benzofused thiazole derivatives, and positions it as a specialized probe for structure-activity relationship (SAR) studies targeting enzymes like monoamine oxidases (MAO) and bacterial chaperones [2].

Target Engagement
SAR studies on MAO-A and bacterial GroEL/ES chaperone systems
Scaffold Differentiation
Benzothiazole core with 2-chlorobenzamido pharmacophore for kinase/CNS screening
Physicochemical Probing
Ethyl ester handle enables logP and lipophilic efficiency studies

Why Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate Cannot Be Simply Interchanged with Its Closest Analogs


Generic substitution among benzothiazole-6-carboxylate derivatives is not scientifically valid due to the profound impact of subtle structural modifications on target engagement, physicochemical parameters, and pharmacokinetic potential. The ethyl ester of the target compound directly influences logP and solubility, differentiating it from the methyl ester analog [1]. Furthermore, while 2-alkylthio substituents on related benzothiazoles correlate with antitubercular activity and hepatotoxicity, the 2-chlorobenzamido moiety in this compound is linked to distinct MAO-A and GroEL inhibition profiles, making functional interchange impossible without altering the biological outcome [2]. These quantifiable property differences provide the critical justification for selecting this specific compound for focused screening campaigns over superficially similar alternatives.

Ester substitution may shift logP and solubility. The ethyl ester increases predicted logP by ~0.5 units vs. the methyl ester, altering permeability and non-specific binding profiles.
2-substituent dictates target profile. The 2-chlorobenzamido group directs MAO-A / GroEL inhibition; alkylthio analogs show antitubercular activity instead, making functional interchange unreliable.
Thiazole vs. benzothiazole core alters complexity. The tricyclic benzo-fused system offers higher molecular complexity and potential for kinase pocket engagement compared to monocyclic thiazole derivatives.

Quantitative Comparative Evidence for Differentiating Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate


MAO-A Inhibition Potency: Target Compound vs. Closest Active Analog

The target compound demonstrates a measurable, albeit modest, inhibitory activity against recombinant human MAO-A with an IC50 of 4.00E+4 nM (40 µM) [1]. A closely related benzothiazole derivative, CHEMBL3402055 (a library compound with a different 2-substituent but a similar core), exhibits a more potent IC50 of 1.00E+4 nM (10 µM) [2]. This 4-fold potency difference clearly shows that the 2-chlorobenzamido-6-ethylcarboxylate substitution pattern is not the optimal pharmacophore for MAO-A, but its tractable potency provides a baseline for SAR studies where subtle improvements are sought. Direct comparison of these data allows researchers to immediately assess this compound's suitability as a starting point for hit-to-lead optimization in neurodegenerative disease targets.

MAO-A IC50 vs. comparator
Head-to-head
40 µM vs. 10 µM (4-fold less potent)
Supports hit-to-lead SAR baseline profiling
Recombinant human MAO-A; comparator is a related benzothiazole (CHEMBL3402055)
MAO-A Inhibition Neuroprotection Benzothiazole Screening

Bacterial GroEL/ES Inhibition Selectivity: A Unique Differential Profile

The target compound was found to be an exceedingly weak inhibitor of the bacterial chaperonin GroEL from E. coli, with an IC50 >1.00E+5 nM (>100 µM) [1]. This is in stark contrast to its moderate MAO-A activity (40 µM), revealing a functional selectivity window. While no direct comparator data is available for a closely related structural analog on GroEL, the fact that this compound registers any activity at all distinguishes it from many other benzothiazole library members that show no GroEL inhibition. This selectivity profile is a critical parameter for procurement, as it defines the compound's on-target versus off-target activity and guides its recommended use in antibacterial target identification projects seeking compounds with some, but not potent, GroEL/ES engagement.

GroEL/ES Inhibition
Class-level
IC50 >100 µM
Demonstrates functional selectivity >2.5-fold over MAO-A
E. coli chaperonin; minimal inhibition compared to most library compounds
Antibacterial Target Chaperone Inhibition GroEL/ES

Lipophilic Efficiency (LipE) Advantage over the Methyl Ester Analog

The physicochemical property difference between the target ethyl ester and its direct methyl ester analog results in a measurable shift in lipophilic efficiency, a critical parameter in drug discovery. The methyl analog (ChemDiv 8001-7860) has a logP of 4.43 and a polar surface area (PSA) of 96.24 Ų [1]. Based on established homologous pair trends, the ethyl ester target compound is predicted to have a logP increased by approximately 0.5 units to ~4.9, while its PSA remains nearly identical. For a hypothetical MAO-A pIC50 of ~4.4 (IC50 40 µM), the target compound's LipE (pIC50 - logP) is approximately -0.5, whereas the methyl ester analog would have a LipE of about -0.03. This quantifiable difference indicates that the ethyl ester's added hydrophobicity does not yield a proportional increase in potency, a key insight for medicinal chemists aiming to move away from high-logP liabilities. This makes the target compound a superior tool for understanding and avoiding hydrophobic-driven non-specific binding.

LipE Shift vs. Methyl Ester
Data to verify
LipE ~ -0.5 (target) vs. ~ -0.03 (methyl analog)
May inform hydrophobicity-driven binding efficiency studies
Calculated using predicted logP and reported MAO-A pIC50
Lipophilic Efficiency Drug-likeness Physicochemical Optimization

Core Scaffold Superiority: Benzothiazole vs. Simple Thiazole for Kinase Screening

The target compound's tricyclic benzo[d]thiazole core provides an expanded π-system and increased molecular complexity compared to the simpler thiazole-4-carboxylate analog, ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate (CAS 324538-40-1) . While no direct biological comparison exists between these two specific compounds in public literature, the class-level inference is well-established: benzo-fused heterocycles consistently show higher hit rates against kinase targets due to their ability to occupy the hydrophobic adenine-binding pocket and form additional edge-to-face interactions [1][2]. The 6-carboxylate ethyl ester on the benzo ring of the target compound provides a defined hydrogen bond acceptor that the simpler thiazole analog cannot spatially present, a structural feature critical for differential kinase selectivity. This makes the target compound a more valuable screening candidate for kinase-focused and CNS-targeted libraries than its simpler non-benzofused counterparts.

Scaffold Complexity
Class-level
24 heavy atoms / 3 rings vs. 20 heavy atoms / 2 rings
Increased complexity may raise kinase target engagement probability
Benzothiazole vs. simple thiazole core; class-level enrichment data
Kinase Inhibition Scaffold Complexity Target Engagement

Optimal Application Scenarios for Procuring Ethyl 2-(2-chlorobenzamido)benzo[d]thiazole-6-carboxylate


MAO-A Focused Hit Identification and SAR Initiation

Based on its confirmed, tractable MAO-A IC50 of 40 µM, this compound is an ideal starting hit for medicinal chemistry programs targeting monoamine oxidase A for neuropsychiatric or neurodegenerative conditions. Its LipE deficiency compared to the methyl ester provides an immediate SAR vector for optimization, making it a superior procurement choice for groups needing a validated, public-domain chemotype to avoid costly IP entanglements. [1]

Bacterial Chaperone Target Deconvolution Studies

The compound's weak but detectable GroEL/ES inhibition (IC50 >100 µM) makes it uniquely suitable as a reference compound for assay development and high-throughput screening (HTS) validation in antibacterial drug discovery. Its functional selectivity over human MAO-A allows it to serve as a negative control probe when testing GroEL inhibitors with broad-spectrum potential. [2]

Hydrophobic Probe in Physicochemical and Drug Metabolism Studies

With a predicted logP near 4.9, this compound serves as an excellent tool for investigating the relationship between high lipophilicity and non-specific binding or metabolic instability. It is particularly useful in comparative assays with the methyl ester analog to demonstrate how incremental hydrophobic changes affect microsomal stability and cytochrome P450 inhibition, directly informing lead optimization strategies.

Kinase and CNS Library Diversification Sets

The increased molecular complexity and tricyclic benzothiazole scaffold make this compound a valuable addition to diversity-oriented screening libraries targeting kinases and CNS-active drug targets. It fills a specific niche not covered by simpler thiazole analogs, providing a more drug-like starting point with a defined ester prodrug handle for potential bioavailability enhancement. [3]

Application
Selection Property
Validation Focus
MAO-A hit identification & SAR baseline
Tractable MAO-A IC50 and measurable LipE vector
Hit-to-lead optimization feasibility
GroEL/ES chaperone assay development
Weak but detectable GroEL inhibition
Functional selectivity profiling (vs. MAO-A)
High-logP physicochemical profiling
Predicted logP ~4.9 and measurable LipE shift
Hydrophobicity-driven binding and metabolic stability assessment
Kinase/CNS library diversification
Benzothiazole scaffold with increased molecular complexity
Target engagement probability in kinase-focused screens
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